1,2,3,4-Tetrahydroisochinolinhydrochlorid

Übersicht

Beschreibung

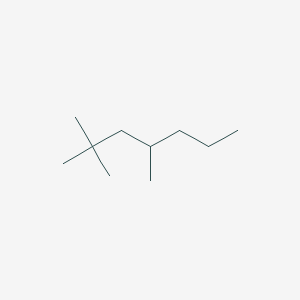

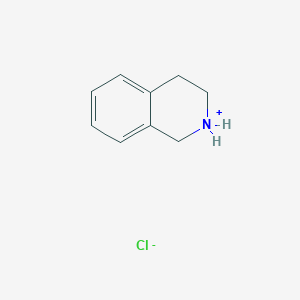

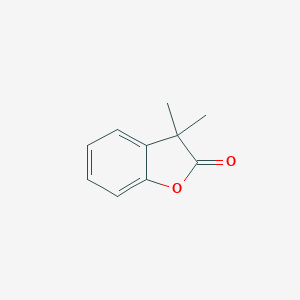

1,2,3,4-Tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant biological activities. 1,2,3,4-Tetrahydroisoquinoline hydrochloride is known for its diverse pharmacological properties, including antihypertensive and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in neurotransmitter regulation and its potential neuroprotective effects.

Medicine: It has been investigated for its antihypertensive properties and its potential use in treating neurodegenerative diseases.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine that forms an important class of isoquinoline alkaloids It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq based compounds have diverse biological activities, suggesting that they may interact with multiple targets in the body .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may affect multiple biochemical pathways.

Result of Action

It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may have multiple effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline hydrochloride based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

It has been suggested that it may have some impact on dopaminergic neurons

Molecular Mechanism

It is known that it can exert diverse biological activities

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. It has been suggested that high doses (50–100 mg/kg) may produce some damage to dopaminergic neurons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline hydrochloride can be synthesized through several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-(haloalkyl)aryl derivatives .

Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline hydrochloride often employs the Pictet-Spengler reaction due to its efficiency and high yield. The reaction is typically carried out under acidic conditions, using hydrochloric acid as a catalyst to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: More saturated tetrahydroisoquinoline derivatives.

Substitution: Various N-substituted tetrahydroisoquinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the hydrochloride group.

1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A methylated derivative with similar pharmacological properties.

3,4-Dihydro-1H-isoquinoline: A structurally related compound with different biological activities.

1,2,3,4-Tetrahydroisoquinoline hydrochloride is unique due to its specific pharmacological profile and its ability to interact with multiple molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFREDWKELGWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930967 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism is not fully elucidated in the provided literature, one study demonstrated that 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant anti-inflammatory activity in an acute inflammatory arthritis model. [] This suggests potential interaction with inflammatory pathways, but further research is needed to define the specific targets and downstream effects.

ANone: While AN12 showed similar efficacy to the H2-receptor antagonist roxatidine in reducing stress- and indomethacin-induced ulcers, it did not affect ethanol-provoked gastric damages, unlike roxatidine. [] This suggests that AN12's mechanism of action may not solely rely on H2-receptor antagonism. Further research is required to clarify its specific targets.

ANone: Research indicates that orexin A, acting via OX1 receptors in the ventrolateral periaqueductal gray (vlPAG), stimulates the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] This occurs through a Gq-protein-mediated phospholipase C–diacylglycerol lipase α enzymatic cascade. The 2-AG then acts retrogradely to inhibit GABA release, resulting in disinhibition within the vlPAG and contributing to the antinociceptive effect.

ANone: Several studies utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure of synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. [, , ] Mass Spectrometry (MS) is also employed for structural identification and purity assessment. []

ANone: The provided research primarily focuses on the pharmacological aspects of these compounds. Specific information regarding material compatibility and stability under different conditions is limited and would require further investigation.

ANone: The provided literature does not report any catalytic properties or applications for these compounds. Research primarily centers around their biological activity and potential therapeutic uses.

ANone: One study utilized ADMET/TOPKAT in silico analysis to predict the pharmacodynamic, pharmacokinetic, carcinogenic, and mutagenic potential of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. [] This suggests that computational methods are being employed to understand and predict the properties of these molecules.

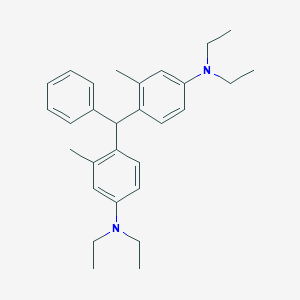

ANone: Multiple studies highlight the impact of substituents on the tetrahydroisoquinoline core on biological activity. For example:

- Analgesic and Anti-inflammatory Activity: The presence of a 4'-Dimethylaminophenyl group at position 1 contributed to the pronounced anti-inflammatory effect observed in one study. []

- Toxicity: Introducing a 3'-bromo-4'-hydroxyphenyl group at position 1 significantly reduced toxicity compared to the unsubstituted phenyl derivative. []

- β-adrenergic Properties: Substitutions at position 1 of trimetoquinol significantly altered its β-adrenergic activity, with one analogue showing selective β1-blocking activity in guinea pig trachea. []

ANone: Increasing the length of the 2-alkyl chain in these compounds generally resulted in increased toxicity. [] The type of substituent at positions 6 and 7 also played a role, with dihydroxy derivatives being the least toxic and dimethoxy derivatives being the most toxic.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)